What are the physical and chemical properties of Ethyl 3-formyl-1H-indole-4-carboxylate
What are the physical and chemical properties of Ethyl 3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Indole Analogue
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities.[1] This guide focuses on a specific, less-documented member of this family: Ethyl 3-formyl-1H-indole-4-carboxylate. While the broader class of indole-3-carbaldehydes and indole-4-carboxylates are well-explored, this particular combination of functional groups presents a unique chemical entity with underexplored potential. This document serves as a comprehensive technical resource, synthesizing established principles of indole chemistry to project the physical, chemical, and potential biological properties of this molecule. Given the limited specific experimental data in publicly accessible literature, this guide will provide well-reasoned extrapolations based on the behavior of closely related analogues, offering a robust starting point for researchers venturing into the study of this compound.
Molecular Profile and Physicochemical Characteristics
Ethyl 3-formyl-1H-indole-4-carboxylate is a bifunctional indole derivative. The presence of an electron-withdrawing formyl group at the C3 position and an ethyl carboxylate group at the C4 position significantly influences the electron density distribution and reactivity of the indole ring.
Structural and Physical Properties
A summary of the known and predicted physical properties of Ethyl 3-formyl-1H-indole-4-carboxylate is presented in Table 1.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| CAS Number | 881179-23-3 | |
| Appearance | Solid | |
| Melting Point | Not reported. Expected to be a crystalline solid with a defined melting point. | Inferred from related solid indole derivatives. |
| Solubility | Not reported. Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | Inferred from the polarity of the functional groups. |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Spectroscopic Characterization
The synthesis of Ethyl 3-formyl-1H-indole-4-carboxylate would likely proceed through the formylation of an appropriate indole precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[2]
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
A plausible synthetic route to Ethyl 3-formyl-1H-indole-4-carboxylate involves the Vilsmeier-Haack formylation of ethyl 1H-indole-4-carboxylate. The causality behind this choice lies in the high regioselectivity of the Vilsmeier-Haack reaction for the electron-rich C3 position of the indole nucleus.
Experimental Workflow:
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Step-by-Step Methodology:
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Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, a chloroiminium salt.
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Formylation: The starting material, ethyl 1H-indole-4-carboxylate, dissolved in a suitable solvent, is added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is quenched with ice-water and neutralized with a base (e.g., sodium hydroxide solution). The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography on silica gel.
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
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Indole NH: A broad singlet in the region of δ 8.0-9.0 ppm.
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Aldehyde Proton (CHO): A sharp singlet around δ 9.5-10.5 ppm.
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Aromatic Protons: Signals for the protons on the benzene ring (H5, H6, H7) and the C2 proton of the indole ring. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.
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Ethyl Group (OCH₂CH₃): A quartet around δ 4.2-4.5 ppm for the methylene protons and a triplet around δ 1.2-1.5 ppm for the methyl protons.
¹³C NMR Spectroscopy:
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Carbonyl Carbons: The aldehyde carbonyl carbon is expected to resonate around δ 180-190 ppm, and the ester carbonyl carbon around δ 160-170 ppm.
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Aromatic and Heterocyclic Carbons: Signals corresponding to the eight carbons of the indole ring.
Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.
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C=O Stretches: Two distinct carbonyl absorption bands are expected. The aldehyde C=O stretch will likely appear at a lower wavenumber (around 1650-1680 cm⁻¹) due to conjugation with the indole ring, while the ester C=O stretch will be at a higher wavenumber (around 1700-1720 cm⁻¹).
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Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.
Mass Spectrometry:
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Potential
The chemical reactivity of Ethyl 3-formyl-1H-indole-4-carboxylate is dictated by the interplay of its functional groups: the indole nucleus, the aldehyde, and the ethyl ester.
Reactions at the Formyl Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, making this molecule a valuable intermediate in organic synthesis.
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Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
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Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.
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Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental in the synthesis of more complex heterocyclic systems.
Reactions at the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.
Reactions involving the Ester Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.
Applications in Research and Drug Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[1] While specific biological data for Ethyl 3-formyl-1H-indole-4-carboxylate is scarce, its structural features suggest potential for applications in drug discovery.
Potential as a Synthetic Intermediate
The presence of multiple functional groups that can be selectively manipulated makes this compound an attractive starting material for the synthesis of more complex, biologically active molecules. The formyl group, in particular, serves as a key entry point for building diverse molecular architectures.
Inferred Biological Potential
Indole-3-carbaldehyde derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of Ethyl 3-formyl-1H-indole-4-carboxylate may modulate these activities and confer novel pharmacological properties. Further research is warranted to explore the biological profile of this compound.
Conclusion
Ethyl 3-formyl-1H-indole-4-carboxylate represents an intriguing yet understudied member of the vast indole family. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic strategy, and its potential for further chemical transformations and applications in medicinal chemistry. While a significant portion of this information is based on well-established principles of indole chemistry due to the limited availability of specific experimental data, it provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this unique molecule. The detailed protocols and mechanistic insights offered herein are intended to catalyze further investigation into this promising compound.
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